2-Pentanoylfuran

Description

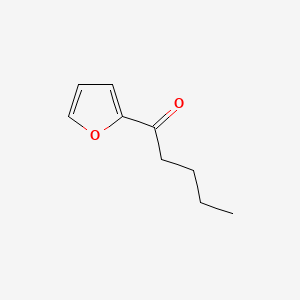

Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-yl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-2-3-5-8(10)9-6-4-7-11-9/h4,6-7H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOZHTBIOGGHDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185779 | |

| Record name | 2-Pentanoylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Sweet caramel aroma | |

| Record name | 2-Pentanoylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1500/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

101.00 °C. @ 10.00 mm Hg | |

| Record name | 1-(2-Furanyl)-1-pentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Slightly soluble in water, Soluble (in ethanol) | |

| Record name | 1-(2-Furanyl)-1-pentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Pentanoylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1500/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.009-1.015 | |

| Record name | 2-Pentanoylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1500/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3194-17-0 | |

| Record name | 2-Pentanoylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3194-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentanoylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003194170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3194-17-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pentanoylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-furan-2-ylpentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PENTANOYLFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3CNH05Z42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-(2-Furanyl)-1-pentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Pentanoylfuran

Abstract: 2-Pentanoylfuran is a heterocyclic ketone of significant interest in the flavor, fragrance, and pharmaceutical industries. Its distinct organoleptic properties and potential as a synthetic intermediate necessitate a thorough understanding of its physicochemical characteristics. This guide provides a comprehensive overview of the molecular identity, core physical properties, and critical analytical methodologies for the characterization of this compound. We delve into the rationale behind experimental choices for techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), offering field-proven insights for researchers, scientists, and drug development professionals. All data is supported by authoritative references to ensure scientific integrity.

Molecular Identity and Structural Elucidation

This compound, also known as 2-Valerylfuran, is structurally defined by a furan ring substituted at the second position with a pentanoyl (valeryl) group.[1] This combination of an aromatic heterocycle and a ketone functional group dictates its chemical behavior and physical properties.

-

IUPAC Name: 1-(furan-2-yl)pentan-1-one[1]

-

Molecular Formula: C₉H₁₂O₂[1]

-

Molecular Weight: 152.19 g/mol [1]

-

CAS Number: 3194-17-0[1]

The molecule's structure, featuring a polar carbonyl group and a moderately polar furan ring attached to a nonpolar alkyl chain, results in a compound with limited water solubility and volatility, making it amenable to specific analytical techniques.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These values are essential for designing experimental protocols, predicting behavior in various matrices, and ensuring safe handling and storage.

| Property | Value | Conditions | Source(s) |

| Physical Description | Colorless liquid with a sweet, caramel aroma | Ambient | [1] |

| Boiling Point | 224-225 °C | @ 760 mm Hg | [2] |

| 101 °C | @ 10 mm Hg | [1][2] | |

| Density | 1.009 - 1.015 g/cm³ | @ 25 °C | [1][2] |

| Solubility | Slightly soluble in water; soluble in alcohol | Standard | [1][2] |

| Vapor Pressure | 0.089 mm Hg (estimated) | @ 25 °C | [2] |

| Flash Point | 96.67 °C (206 °F) | Tagliabue Closed Cup | [2] |

| Refractive Index | 1.486 - 1.492 | @ 20 °C | [1][2] |

Analytical Methodologies for Characterization

Accurate characterization of this compound is paramount for quality control, metabolic studies, and formulation development. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the industry-standard technique for its identification and quantification due to its volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides unparalleled sensitivity and specificity for analyzing volatile and semi-volatile compounds like this compound, even in complex matrices such as food or biological samples.[3][4]

Principle: The methodology leverages the compound's ability to be volatilized without decomposition. The gas chromatograph separates the analyte from other matrix components based on its boiling point and affinity for the GC column's stationary phase. The mass spectrometer then fragments the eluted compound into a unique pattern, which serves as a molecular fingerprint for definitive identification and quantification.

Expert Rationale for Method Design: The choice of sample preparation and GC parameters is critical for robust and reproducible results. For food matrices, Headspace Solid-Phase Microextraction (HS-SPME) is a preferred extraction technique.[5] It minimizes matrix interference by sampling the vapor phase above the sample, concentrating volatile analytes onto a coated fiber.

-

SPME Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often chosen for its broad-range affinity for volatile compounds, including furan derivatives.

-

GC Column Selection: A mid-polarity column, such as an HP-5MS (5% phenyl-methylpolysiloxane), is highly effective.[6][7] This stationary phase provides excellent resolution for furan derivatives, separating them based on subtle differences in polarity and boiling point.[4]

Below is a diagram illustrating a typical HS-SPME-GC-MS workflow.

Step-by-Step Protocol: Quantitative Analysis by HS-SPME-GC-MS

This protocol is a validated starting point for the analysis of this compound in food matrices.[6][7]

-

Sample Preparation:

-

Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

-

Add a known concentration of an appropriate internal standard (e.g., deuterated furan analog) for accurate quantification.

-

Add 5 mL of a saturated NaCl solution to increase the ionic strength of the matrix, which enhances the release of volatile organic compounds into the headspace.[7]

-

Immediately seal the vial with a magnetic crimp cap.

-

-

HS-SPME Extraction:

-

Place the vial in an autosampler tray equipped with an agitator.

-

Equilibrate the sample at 35°C for 15 minutes with agitation.[7]

-

Rationale: This step ensures that a stable equilibrium is reached between the sample and the headspace, making the extraction reproducible.

-

Expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the vial's headspace for 15-20 minutes at the same temperature to adsorb the analytes.[6][8]

-

-

GC-MS Analysis:

-

Desorption: Immediately transfer the fiber to the GC inlet, heated to 250°C, for thermal desorption for 3-5 minutes in splitless mode to ensure complete transfer of the analyte to the column.[9]

-

GC Separation:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]

-

Oven Program: Start at 32°C, hold for 4 minutes, then ramp at 20°C/min to 200°C and hold for 3 minutes.[6]

-

Rationale: This temperature program provides a good separation of early-eluting volatile compounds while ensuring that this compound is eluted in a reasonable time with a sharp peak shape.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Identification: Confirm the identity of this compound by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).

-

-

Stability and Reactivity

Understanding the stability of this compound is crucial for its application and storage.

-

General Stability: The compound is stable under normal storage conditions.[10]

-

Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[10]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, which can potentially react with the furan ring or the alkyl side chain.[10]

-

Metabolic Considerations: The furan ring is subject to metabolic activation, which is a key consideration in toxicological assessments and drug development. Studies on furan ring substitutions and their influence on metabolism are important for safety evaluations.[1]

Conclusion

This guide has detailed the essential physicochemical properties of this compound and outlined a robust, validated analytical workflow for its characterization. The provided data and protocols, grounded in authoritative sources, offer a solid foundation for researchers. The key to successful analysis lies not just in following steps, but in understanding the rationale behind them—from sample preparation that enhances analyte volatility to GC-MS parameters that ensure optimal separation and detection. This comprehensive understanding is indispensable for advancing research and development in fields where this versatile molecule plays a critical role.

References

- 1. This compound | C9H12O2 | CID 231325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-pentanoyl furan, 3194-17-0 [thegoodscentscompany.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. An efficient method for the simultaneous determination of furan, 2-methylfuran and 2-pentylfuran in fruit juices by headspace solid phase microextraction and gas chromatography-flame ionisation detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. fishersci.com [fishersci.com]

"2-Pentanoylfuran natural occurrence in food"

An In-depth Technical Guide to 2-Pentanoylfuran in Food

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a furan derivative characterized by a five-carbon acyl group, is a recognized flavoring substance valued for its sweet, caramel, and fruity aroma profile. While its sensory characteristics are established, its natural occurrence in food is not extensively documented, existing primarily as a consequence of thermal processing. This technical guide provides a comprehensive overview of this compound, synthesizing available data with established chemical principles to offer insights into its likely presence in the food supply. We will explore its sensory and chemical identity, delve into the probable formation mechanisms, detail robust analytical methodologies for its detection and quantification, and summarize its regulatory status and the associated toxicological considerations for the broader class of furan-containing compounds. This document serves as a foundational resource for researchers investigating flavor chemistry, food toxicology, and the impact of processing on food composition.

Chemical Identity and Sensory Profile

This compound, systematically named 1-(2-furanyl)-1-pentanone, is an aromatic ketone.[1][2] It belongs to the family of furanic compounds, which are significant contributors to the aroma and flavor of a vast array of thermally processed foods.[3][4]

Key Identifiers and Properties:

-

Molecular Weight: 152.19 g/mol [1]

-

Appearance: Colorless liquid[1]

-

Sensory Profile: Described as having a sweet, caramel aroma with a fruity flavor profile.[1][6]

It is crucial to distinguish this compound (an acyl furan) from the more extensively studied 2-pentylfuran (an alkylfuran). While both are furan derivatives and often formed during heating, their formation pathways, sensory properties, and regulatory considerations can differ.[3][7]

Natural Occurrence in Food: An Evidence-Based Postulation

Direct, quantitative data on the natural occurrence of this compound in specific food products is notably scarce in peer-reviewed literature. Its presence is almost certainly linked to thermal processing, such as baking, roasting, or frying, rather than being an endogenous component of raw foods.[4]

However, based on the well-established formation chemistry of analogous furan derivatives (e.g., 2-acetylfuran, 2-furfuryl alcohol) and related ketones, we can postulate its likely presence in a variety of food matrices.[3][8] The Maillard reaction and lipid degradation, hallmark reactions in cooking, are the primary drivers for the formation of such heterocyclic compounds.[4][9]

Table 1: Postulated Food Categories for this compound Occurrence

| Food Category | Rationale for Postulated Occurrence | Key Precursors Present |

| Roasted Coffee & Cocoa | High-temperature roasting initiates extensive Maillard reactions. Related compounds like 1-(2-furanyl)-1-butanone are detected in coffee.[8] | Reducing sugars, amino acids, lipids. |

| Roasted & Cooked Meats | The Maillard reaction between amino acids and endogenous sugars, along with lipid oxidation, is fundamental to cooked meat flavor.[9][10] | Amino acids (e.g., leucine, isoleucine), glycogen, lipids. |

| Baked Goods (Bread, Cereals) | Baking provides the necessary thermal energy for Maillard browning and flavor development on crusts.[4] | Sugars (from starch), amino acids (from protein). |

| Thermally Processed Dairy | Heating of milk can induce Maillard reactions, although typically less intense than roasting.[11] | Lactose (reducing sugar), amino acids (casein, whey). |

Note: This table is based on chemical principles and the occurrence of analogous compounds. Direct analytical evidence for this compound in these specific foods is limited and represents a significant area for future research.

Formation Pathways: A Mechanistic Perspective

The formation of this compound in food is best explained through the lens of the Maillard reaction, a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids.[4][12]

The reaction proceeds through three main stages:

-

Initial Stage: Condensation of a reducing sugar (e.g., glucose, fructose) with a compound containing a primary amino group (e.g., an amino acid) to form an unstable glycosylamine, which then rearranges to a more stable Amadori or Heyns product.[13]

-

Intermediate Stage: The Amadori/Heyns products undergo dehydration and fragmentation to form highly reactive intermediates, including dicarbonyls and other furan precursors like furfural.[4][13]

-

Final Stage: These reactive intermediates polymerize into brown pigments (melanoidins) or react further to produce a wide array of volatile flavor compounds, including furans.[4]

For this compound specifically, the pathway involves the formation of the furan ring from sugar degradation and the subsequent acylation with a five-carbon moiety. This C5-group could originate from several sources, including the Strecker degradation of amino acids like leucine or isoleucine, or from the interaction of Maillard intermediates with lipid oxidation products.

References

- 1. This compound | C9H12O2 | CID 231325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Pentanone, 1-(2-furanyl)- [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. compoundchem.com [compoundchem.com]

- 5. 2-pentanoyl furan, 3194-17-0 [thegoodscentscompany.com]

- 6. Showing Compound 1-(2-Furanyl)-1-pentanone (FDB019451) - FooDB [foodb.ca]

- 7. 2-Pentylfuran | C9H14O | CID 19602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Showing Compound 1-(2-Furanyl)-1-butanone (FDB019452) - FooDB [foodb.ca]

- 9. Water distribution and key aroma compounds in the process of beef roasting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Making sure you're not a bot! [iastatedigitalpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Maillard reaction - Wikipedia [en.wikipedia.org]

- 13. home.sandiego.edu [home.sandiego.edu]

"synthesis pathways for 2-Pentanoylfuran"

An In-Depth Technical Guide to the Synthesis of 2-Pentanoylfuran

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 1-(2-furanyl)-1-pentanone, is a significant heterocyclic ketone characterized by its sweet, caramel-like aroma.[1] Its utility extends from the flavor and fragrance industry to serving as a crucial intermediate in the synthesis of more complex chemical entities, including pharmaceuticals and agrochemicals.[2][3] The furan ring, an electron-rich aromatic system, presents unique challenges and opportunities in its functionalization. This guide provides a comprehensive exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, experimental considerations, and comparative analysis of methodologies.

Pathway 1: Direct Friedel-Crafts Acylation of Furan

The most direct and industrially significant route to this compound is the Friedel-Crafts acylation of the furan ring. This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto the electron-rich furan nucleus.[4][5] The reaction preferentially occurs at the C2 (alpha) position, which is the most reactive site for electrophilic attack.[4]

Reaction Mechanism

The mechanism proceeds through three primary steps:

-

Generation of the Acylium Ion: The reaction is initiated by the interaction of an acylating agent, typically pentanoyl chloride or pentanoic anhydride, with a Lewis acid catalyst. The catalyst coordinates to the acylating agent, facilitating the departure of a leaving group to form a highly electrophilic, resonance-stabilized acylium ion.[4][5]

-

Electrophilic Attack: The electron-rich furan ring acts as a nucleophile, attacking the acylium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized cationic intermediate known as a sigma complex.[4]

-

Restoration of Aromaticity: A weak base, often the complexed leaving group (e.g., [AlCl₄]⁻), abstracts a proton from the C2 position, collapsing the intermediate and restoring the aromaticity of the furan ring to yield the final product, this compound.[4][5]

Catalyst Selection: A Critical Choice

The choice of catalyst is paramount due to the furan ring's sensitivity to strong acids, which can induce polymerization.[6][7]

-

Traditional Lewis Acids (e.g., AlCl₃, FeCl₃): While functional, strong Lewis acids like aluminum chloride often lead to low yields. They can form stable complexes with the resulting ketone product, necessitating stoichiometric or even excess amounts of the catalyst and complicating the workup.[8] Their high acidity can also promote undesirable side reactions and polymerization of the furan substrate.[6][7]

-

Milder and Heterogeneous Catalysts: To circumvent these issues, milder catalysts are preferred. Boron trifluoride (BF₃), often as an etherate complex, is a more effective catalyst for furan acylation, requiring only catalytic amounts and leading to higher yields.[7][8] Modern approaches employ solid acid catalysts, such as heteropolyacids (e.g., aluminum dodecatungstophosphate, AlPW₁₂O₄₀) or metal-exchanged clays, which offer the advantages of easier separation, reusability, and often higher selectivity, aligning with the principles of green chemistry.[6][9][10]

Caption: Figure 1: Friedel-Crafts Acylation of Furan.

Experimental Protocol: Acylation using Pentanoic Anhydride and BF₃•OEt₂

-

Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add furan (1.0 eq) and a suitable solvent such as dichloromethane (DCM).

-

Cooling: Cool the reaction mixture to 0°C in an ice bath.

-

Reagent Addition: Slowly add pentanoic anhydride (1.1 eq) to the stirred solution.

-

Catalyst Addition: Add boron trifluoride etherate (BF₃•OEt₂) (0.1 eq) dropwise to the mixture while maintaining the temperature at 0°C.

-

Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to quench the catalyst.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product via vacuum distillation or column chromatography to yield pure this compound.

Pathway 2: Synthesis from Furfural via Grignard Reaction and Oxidation

An alternative, two-step pathway begins with the readily available biomass-derived platform chemical, furfural.[11][12] This method involves the creation of a secondary alcohol intermediate, which is subsequently oxidized to the target ketone.

Step A: Grignard Reaction to form 1-(2-furyl)pentan-1-ol

-

Mechanism: This step involves the nucleophilic addition of an organometallic reagent to the carbonyl carbon of furfural. A butyl Grignard reagent (butylmagnesium bromide), prepared from 1-bromobutane and magnesium, serves as a potent source of butyl nucleophiles. The butyl anion attacks the electrophilic aldehyde carbon, forming a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the secondary alcohol, 1-(2-furyl)pentan-1-ol.[13]

Step B: Oxidation of 1-(2-furyl)pentan-1-ol

-

Mechanism: The secondary alcohol is oxidized to the corresponding ketone. Various reagents can accomplish this transformation, such as Pyridinium Chlorochromate (PCC), Pyridinium Dichromate (PDC), or Swern oxidation conditions. These reagents are chosen for their ability to perform the oxidation without cleaving or reacting with the furan ring.

Caption: Figure 2: Synthesis via Furfural Intermediate.

Experimental Protocol

Part A: Grignard Reaction

-

Setup: In a flame-dried flask under nitrogen, add furfural (1.0 eq) dissolved in anhydrous diethyl ether.

-

Addition: Cool the flask to 0°C and slowly add a solution of butylmagnesium bromide (1.1 eq) in diethyl ether via a dropping funnel.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Workup: Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain crude 1-(2-furyl)pentan-1-ol.

Part B: Oxidation

-

Setup: In a separate flask, prepare a suspension of Pyridinium Chlorochromate (PCC) (1.5 eq) in dichloromethane (DCM).

-

Addition: Add a solution of the crude 1-(2-furyl)pentan-1-ol from Part A in DCM to the PCC suspension.

-

Reaction: Stir the mixture at room temperature for 2-3 hours until the starting alcohol is consumed (monitor by TLC).

-

Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium salts.

-

Purification: Concentrate the filtrate and purify the residue by vacuum distillation to yield this compound.

Pathway 3: Synthesis from 2-Furoyl Chloride and an Organometallic Reagent

This pathway involves the preparation of an activated furan derivative, 2-furoyl chloride, followed by its reaction with a specific organometallic reagent to introduce the pentanoyl side chain.

Step A: Preparation of 2-Furoyl Chloride

2-Furoyl chloride is an important intermediate synthesized from 2-furoic acid.[2] The most common method involves refluxing 2-furoic acid with an excess of thionyl chloride (SOCl₂).[14][15] The reaction produces 2-furoyl chloride along with gaseous byproducts (SO₂ and HCl).[2] The product is then isolated by distillation.[14]

Step B: Reaction with an Organocuprate (Gilman Reagent)

While a Grignard reagent would react with 2-furoyl chloride, its high reactivity would lead to a double addition, first forming the ketone and then immediately reacting with it to produce a tertiary alcohol.[16][17] To stop the reaction at the ketone stage, a less reactive organometallic reagent is required. A lithium dialkylcuprate, or Gilman reagent (e.g., lithium dibutylcuprate, (CH₃CH₂CH₂CH₂)₂CuLi), is the ideal choice.[16][17] These "softer" nucleophiles react efficiently with highly reactive acyl chlorides but are significantly less reactive towards the resulting ketone product, allowing for its isolation in high yield.[16][18][19]

Caption: Figure 3: Synthesis via Gilman Reagent.

Experimental Protocol

-

Gilman Reagent Preparation: In a flame-dried flask under argon at -78°C (dry ice/acetone bath), add copper(I) iodide (0.5 eq) to anhydrous diethyl ether. Slowly add a solution of butyllithium (1.0 eq) and stir for 30 minutes to form the lithium dibutylcuprate solution.

-

Setup: In a separate flask, dissolve 2-furoyl chloride (1.0 eq) in anhydrous diethyl ether and cool to -78°C.

-

Addition: Slowly add the prepared Gilman reagent to the 2-furoyl chloride solution via cannula.

-

Reaction: Stir the reaction mixture at -78°C for 1-2 hours.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Workup: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase with diethyl ether. Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the solvent under reduced pressure and purify the residue by vacuum distillation or column chromatography to obtain this compound.

Comparative Summary of Synthesis Pathways

| Parameter | Pathway 1: Friedel-Crafts Acylation | Pathway 2: Furfural Grignard/Oxidation | Pathway 3: Furoyl Chloride/Gilman |

| Primary Starting Materials | Furan, Pentanoyl Chloride/Anhydride | Furfural, 1-Bromobutane | 2-Furoic Acid, Butyllithium |

| Number of Steps | 1 | 2 | 2 (from 2-furoic acid) |

| Key Reagents | Lewis Acid (BF₃, AlPW₁₂O₄₀) | Grignard Reagent, Oxidizing Agent (PCC) | Thionyl Chloride, Organocuprate |

| Advantages | Most direct route, potentially high atom economy. | Utilizes renewable furfural feedstock.[11][12] | High yielding and clean reaction with Gilman reagent; avoids furan polymerization. |

| Disadvantages | Furan ring is sensitive to polymerization with strong acids.[6][7] | Multi-step process, use of stoichiometric chromium reagents (PCC) is hazardous. | Requires preparation of organometallic reagents under inert, anhydrous conditions. |

Conclusion

The synthesis of this compound can be accomplished through several effective pathways, each with distinct advantages and challenges. The direct Friedel-Crafts acylation of furan remains a primary choice, particularly when employing milder, modern catalysts that mitigate the risk of polymerization and improve yields. The multi-step routes starting from furfural or 2-furoic acid offer valuable alternatives, especially when considering the availability of starting materials and the need to avoid the harsh conditions of traditional Friedel-Crafts reactions. The selection of the optimal synthetic route will ultimately depend on factors such as scale, cost of reagents, available equipment, and environmental considerations.

References

- 1. This compound | C9H12O2 | CID 231325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-pentanoyl furan, 3194-17-0 [thegoodscentscompany.com]

- 4. acylation of furan mechanism structure | Filo [askfilo.com]

- 5. byjus.com [byjus.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. US2515123A - Acylation of furan - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling - ProQuest [proquest.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps [chemistrysteps.com]

- 14. Page loading... [wap.guidechem.com]

- 15. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]

- 16. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]

- 17. Khan Academy [khanacademy.org]

- 18. Reaction with Organometallic Reagents - Chad's Prep® [chadsprep.com]

- 19. youtube.com [youtube.com]

The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery

Abstract

The furan scaffold, a five-membered aromatic heterocycle containing one oxygen atom, represents a cornerstone in medicinal chemistry and drug discovery. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have led to the development of a plethora of derivatives with a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the significant pharmacological properties of furan derivatives, with a focus on their antimicrobial, anticancer, anti-inflammatory, and antiviral activities. We delve into the underlying mechanisms of action, provide detailed, field-proven experimental protocols for their evaluation, and present a comparative analysis of their potency. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and application of furan-based compounds in modern therapeutics.

Introduction: The Furan Moiety - A Privileged Scaffold in Medicinal Chemistry

The furan ring system is a recurring motif in a vast number of natural products and synthetic compounds that exhibit significant biological effects. Its planarity, aromaticity, and the presence of a lone pair of electrons on the oxygen atom contribute to its ability to engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding and π-π stacking. This inherent versatility allows for facile structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Consequently, furan derivatives have been successfully developed into clinically approved drugs for a wide range of therapeutic areas.[1][2] This guide will explore the key biological activities of these remarkable compounds, providing the technical insights necessary for their continued investigation and development.

Antimicrobial Activity of Furan Derivatives

Furan derivatives have a long-standing history as effective antimicrobial agents, with activity against a broad spectrum of bacteria and fungi. Their mechanisms of action are often multifaceted, contributing to a lower propensity for the development of microbial resistance.

Antibacterial Activity: The Case of Nitrofurantoin

A prime example of a furan-based antibacterial is Nitrofurantoin, a synthetic nitrofuran derivative primarily used in the treatment of urinary tract infections (UTIs).[1]

Mechanism of Action: Nitrofurantoin's efficacy stems from its unique, multi-targeted mechanism of action.[2]

-

Reductive Activation: Upon entering the bacterial cell, nitrofurantoin is rapidly reduced by bacterial flavoproteins (nitrofuran reductases) into highly reactive electrophilic intermediates.[2]

-

Macromolecular Damage: These reactive intermediates are non-specific in their targets, attacking a variety of bacterial macromolecules. They can damage ribosomal proteins, thereby inhibiting protein synthesis.[2]

-

DNA Damage: The reactive species also cause damage to bacterial DNA, leading to strand breaks and inhibition of DNA replication.[2]

This multi-pronged attack disrupts several crucial cellular processes simultaneously, making it difficult for bacteria to develop resistance.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standardized method for determining the MIC of a furan derivative against a bacterial strain.

Materials:

-

96-well microtiter plates

-

Bacterial culture (e.g., E. coli, S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Furan derivative stock solution (in a suitable solvent like DMSO)

-

Spectrophotometer (for measuring optical density at 600 nm)

-

Incubator (37°C)

Procedure:

-

Inoculum Preparation:

-

Aseptically pick a few colonies of the test bacterium from an agar plate and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution of the Furan Derivative:

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the furan derivative stock solution to the first well of a row and mix well.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.

-

Include a positive control (wells with bacteria and no compound) and a negative control (wells with broth only).

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the furan derivative that completely inhibits visible bacterial growth.

-

Data Presentation: Antibacterial Activity of Furan Derivatives

| Furan Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Nitrofurantoin | E. coli | ≤32 | [1] |

| Furan-2-carboxamide derivative | S. aureus | Not Specified | [3] |

Diagram: Workflow for Broth Microdilution Assay

Caption: Workflow of the broth microdilution assay for MIC determination.

Anticancer Activity of Furan Derivatives

The furan scaffold is a key component in numerous compounds exhibiting potent anticancer activity. These derivatives can induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in tumorigenesis.

Mechanism of Action: Targeting PI3K/Akt and Wnt/β-catenin Signaling Pathways

Several furan derivatives exert their anticancer effects by modulating the PI3K/Akt and Wnt/β-catenin signaling pathways, which are frequently dysregulated in various cancers.

-

PI3K/Akt Pathway: This pathway is crucial for cell growth, proliferation, and survival. Furan derivatives can inhibit key components of this pathway, such as Akt, leading to the suppression of downstream pro-survival signals.

-

Wnt/β-catenin Pathway: Aberrant activation of this pathway is a hallmark of many cancers. Certain furan-containing compounds can interfere with this pathway by promoting the degradation of β-catenin, a key transcriptional co-activator of Wnt target genes that drive cell proliferation.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Furan derivative stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the furan derivative in culture medium.

-

Remove the old medium from the cells and add 100 µL of the diluted compound to each well.

-

Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a blank (medium only).

-

Incubate for 24-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Data Presentation: Anticancer Activity of Furan Derivatives

| Furan Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 4 | MCF-7 | 4.06 | [3] |

| Compound 7 | MCF-7 | 2.96 | [3] |

| Furan-2-carboxamide derivative | NCI-H460 | 0.0029 | [3] |

Diagram: PI3K/Akt and Wnt/β-catenin Signaling Pathways in Cancer

Caption: Simplified diagram of the PI3K/Akt and Wnt/β-catenin signaling pathways and potential points of intervention by furan derivatives.

Anti-inflammatory Activity of Furan Derivatives

Chronic inflammation is a key contributor to a wide range of diseases. Furan derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade.

Mechanism of Action: Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

The anti-inflammatory effects of many furan derivatives are attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. By blocking these pathways, furan derivatives can effectively reduce the signs and symptoms of inflammation. Some derivatives exhibit selectivity for COX-2, the inducible isoform of cyclooxygenase, which is associated with a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of furan derivatives against COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl)

-

Furan derivative stock solution

-

Colorimetric or fluorometric detection kit for prostaglandin E2 (PGE2)

-

Microplate reader

Procedure:

-

Enzyme and Compound Preparation:

-

Dilute the COX-1 and COX-2 enzymes to the appropriate concentration in the reaction buffer.

-

Prepare serial dilutions of the furan derivative.

-

-

Reaction Setup:

-

In a 96-well plate, add the reaction buffer, the diluted enzyme, and the furan derivative at various concentrations.

-

Include a control with no inhibitor.

-

-

Initiation of Reaction:

-

Add arachidonic acid to each well to initiate the enzymatic reaction.

-

Incubate at 37°C for a specified time (e.g., 10-15 minutes).

-

-

Termination and Detection:

-

Stop the reaction according to the detection kit's instructions.

-

Measure the amount of PGE2 produced using a colorimetric or fluorometric method with a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each concentration of the furan derivative.

-

Determine the IC₅₀ value for both COX-1 and COX-2.

-

Data Presentation: Anti-inflammatory Activity of Furan Derivatives

| Furan Derivative | Enzyme | IC₅₀ (µM) | Reference |

| Benzofuran derivative 1 | iNOS | 17.31 | [4] |

| Benzofuran derivative 3 | iNOS | 16.5 | [4] |

Diagram: Arachidonic Acid Cascade and Inhibition by Furan Derivatives

Caption: The arachidonic acid cascade and the inhibitory action of furan derivatives on COX and LOX pathways.

Antiviral Activity of Furan Derivatives

The emergence of viral diseases necessitates the continuous search for novel antiviral agents. Furan derivatives have shown promise in this area, with some compounds exhibiting activity against a range of viruses, including influenza and HIV.[5]

Mechanism of Action: The antiviral mechanisms of furan derivatives can vary depending on the specific compound and the virus. Some derivatives have been shown to interfere with viral entry into host cells, while others may inhibit viral replication by targeting viral enzymes such as reverse transcriptase or protease. For instance, some furan-containing compounds have been reported to inhibit the replication of viruses like HIV, influenza, and Hepatitis C.[5]

Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay

This assay is a common method for screening antiviral compounds by measuring their ability to protect host cells from virus-induced cell death (cytopathic effect).[6]

Materials:

-

Host cell line susceptible to the virus (e.g., MDCK for influenza, Vero for SARS-CoV-2)

-

Virus stock

-

96-well cell culture plates

-

Cell culture medium

-

Furan derivative stock solution

-

Cell viability stain (e.g., Neutral Red or Crystal Violet)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the host cells into a 96-well plate and incubate overnight to form a confluent monolayer.

-

-

Compound and Virus Preparation:

-

Prepare serial dilutions of the furan derivative in cell culture medium.

-

Dilute the virus stock to a concentration that causes a significant cytopathic effect within a few days.

-

-

Infection and Treatment:

-

Remove the growth medium from the cells.

-

Add the diluted virus to the wells, leaving some wells uninfected as cell controls.

-

After a 1-2 hour adsorption period, remove the virus inoculum and add the serially diluted furan derivative to the wells.

-

Include virus controls (cells infected but not treated) and cell controls (cells not infected or treated).

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the virus (e.g., 37°C) until the virus controls show 80-90% CPE.

-

-

Staining and Quantification:

-

Remove the medium and stain the remaining viable cells with a stain like Crystal Violet.

-

After washing and drying, solubilize the stain.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell protection for each compound concentration.

-

Determine the EC₅₀ (the concentration of the compound that protects 50% of the cells from CPE).

-

Data Presentation: Antiviral Activity of Furan Derivatives

| Furan Derivative | Virus | EC₅₀ (µM) | Reference |

| Dihydrofuropyridinone 15a | Influenza A (H1N1) | 17.4 | [7] |

| Spirothiazolidinone 3c | Influenza A (H3N2) | ~1 | |

| Spirothiazolidinone 3d | Influenza A (H3N2) | ~1 |

Diagram: General Antiviral Mechanisms of Action

References

- 1. Pharmacological activity of furan derivatives [wisdomlib.org]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pblassaysci.com [pblassaysci.com]

- 6. Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and anti-influenza virus activity of furan-substituted spirothiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of 2-Pentanoylfuran

This guide provides an in-depth analysis of the spectroscopic characteristics of 2-Pentanoylfuran (CAS No. 3194-17-0), a key compound in flavor and fragrance chemistry, as well as a potential building block in pharmaceutical synthesis.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this molecule through modern spectroscopic techniques.

Introduction to this compound: Structure and Properties

This compound, also known by its IUPAC name 1-(furan-2-yl)pentan-1-one, is an aromatic ketone with a molecular formula of C₉H₁₂O₂ and a molecular weight of 152.19 g/mol .[3][4][5] It is described as a colorless liquid with a sweet, caramel-like aroma.[5][6] Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| CAS Number | 3194-17-0 |

| Boiling Point | 101.0 °C @ 10.00 mm Hg |

| Density | 1.009-1.015 g/cm³ |

| Refractive Index | 1.486-1.492 |

The structural formula of this compound is presented below:

Caption: Molecular structure of this compound.

Synthesis via Friedel-Crafts Acylation

The most common and industrially relevant method for the synthesis of 2-acylfurans, including this compound, is the Friedel-Crafts acylation of furan. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the furan ring.

The general workflow for this synthesis is as follows:

Caption: Generalized workflow for the synthesis of this compound.

The reaction proceeds through the formation of a highly electrophilic acylium ion from pentanoyl chloride and a Lewis acid catalyst. This acylium ion then attacks the electron-rich furan ring, preferentially at the 2-position, to form the desired product.

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for this compound based on the analysis of its functional groups and data from analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the following key fragments:

| m/z | Ion | Description |

| 152 | [M]⁺˙ | Molecular ion |

| 95 | [C₅H₃O]⁺ | Acylium ion (loss of butyl radical) |

| 81 | [C₄H₃O]⁺ | Furyl cation (loss of pentanoyl radical) |

| 57 | [C₄H₉]⁺ | Butyl cation |

The fragmentation is expected to be dominated by cleavage at the acyl group, leading to a prominent peak for the 2-furoyl cation at m/z 95.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the furan ring and the pentanoyl chain. The predicted chemical shifts (in ppm, relative to TMS) are presented below.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H5' (furan) | ~7.6 | dd |

| H3' (furan) | ~7.2 | dd |

| H4' (furan) | ~6.5 | dd |

| -CH₂- (α to C=O) | ~2.9 | t |

| -CH₂- (β to C=O) | ~1.7 | sextet |

| -CH₂- (γ to C=O) | ~1.4 | sextet |

| -CH₃ (terminal) | ~0.9 | t |

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (ketone) | ~188 |

| C2' (furan, attached to acyl) | ~152 |

| C5' (furan) | ~147 |

| C3' (furan) | ~118 |

| C4' (furan) | ~112 |

| -CH₂- (α to C=O) | ~38 |

| -CH₂- (β to C=O) | ~26 |

| -CH₂- (γ to C=O) | ~22 |

| -CH₃ (terminal) | ~14 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the characteristic absorption bands of the carbonyl group and the furan ring.

| Wavenumber (cm⁻¹) | Vibration | Description |

| ~3100 | C-H stretch | Aromatic C-H on the furan ring |

| ~2960-2870 | C-H stretch | Aliphatic C-H of the pentanoyl chain |

| ~1670 | C=O stretch | Strong absorption characteristic of an aryl ketone |

| ~1570, 1470 | C=C stretch | Aromatic C=C stretching of the furan ring |

| ~1150 | C-O-C stretch | Asymmetric stretching of the furan ether linkage |

The workflow for acquiring an IR spectrum using the Attenuated Total Reflectance (ATR) technique is outlined below.

Caption: Workflow for ATR-IR spectroscopic analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the identification and characterization of this compound. The combination of mass spectrometry, NMR, and IR spectroscopy allows for the unambiguous confirmation of its molecular structure. This information is critical for quality control in the flavor and fragrance industry and for the development of new synthetic methodologies in pharmaceutical research.

References

The Emergence of a Flavor Principle: A Technical Guide to the Initial Isolation and Discovery of 2-Pentanoylfuran

Abstract

This technical guide delves into the scientific journey of 2-Pentanoylfuran, a significant heterocyclic ketone revered for its characteristic sweet, caramel, and fruity aroma. While the discovery of this compound cannot be attributed to a single seminal event, its recognition emerged from the broader, systematic exploration of food and flavor chemistry. This document reconstructs the logical pathway of its discovery, from its initial detection as a volatile component in various natural and processed foods to the modern analytical and synthetic methodologies that have defined its chemical identity. We will explore the foundational techniques that enabled its isolation, the spectroscopic methods that confirmed its structure, and the synthetic strategies that validated its existence, providing a comprehensive resource for researchers, scientists, and professionals in the fields of flavor science and drug development.

Introduction: The Olfactory Quest for Flavor Compounds

The science of flavor is a complex interplay of chemistry and sensory perception. Within the vast lexicon of aroma compounds, furan derivatives hold a prominent position, contributing to the desirable sensory profiles of a myriad of food products. This compound, also known by its IUPAC name 1-(furan-2-yl)pentan-1-one and synonyms such as butyl 2-furyl ketone and 2-valerylfuran, is a key contributor to the aroma of roasted, cooked, and processed foods.[1] Its sweet, caramel, and slightly fruity notes are integral to the sensory experience of products ranging from coffee and baked goods to roasted meats.[2][3]

The "discovery" of this compound was not a singular event but rather a gradual revelation, driven by the persistent endeavor to deconstruct complex food aromas into their constituent chemical components. Early flavor chemists, armed with nascent analytical techniques, sought to identify the specific molecules responsible for characteristic scents and tastes. This guide will illuminate the path of this compound's emergence from an anonymous contributor to a well-characterized flavor principle.

Natural Occurrence and Initial Identification: A Compound of Culinary Significance

The journey to understanding this compound began with the observation of its presence in a wide array of natural and thermally processed foods. Its identification is a testament to the advancements in analytical chemistry, particularly in the separation and detection of volatile organic compounds.

Table 1: Selected Natural Occurrences of this compound

| Food Matrix | Context of Presence |

| Coffee | Formed during the roasting of coffee beans. |

| Roasted Peanuts | A product of the Maillard reaction and lipid degradation during roasting. |

| Baked Goods | Contributes to the characteristic aroma of breads and pastries. |

| Roasted Meats | Generated during the cooking process, contributing to savory notes. |

| Dairy Products | Found in products like yogurt and butter. |

The initial challenge for researchers was to isolate this compound from a complex matrix of hundreds of other volatile substances. The logical workflow for this process, from sample preparation to final identification, is a cornerstone of flavor chemistry.

The Isolation Imperative: Early Methodologies

Before the advent of modern chromatography, the isolation of volatile compounds was a formidable task, relying on techniques such as distillation and solvent extraction. However, the true breakthrough in identifying trace flavor components like this compound came with the development of gas chromatography (GC).

Experimental Protocol: Conceptual Early-Stage Isolation and Concentration

-

Sample Preparation : A food sample (e.g., freshly roasted coffee beans) is finely ground to maximize surface area.

-

Volatile Extraction : The ground sample is subjected to steam distillation or solvent extraction to capture the volatile and semi-volatile compounds. For higher volatility, a headspace collection method would be employed, where the vapors above the sample are trapped.

-

Concentration : The resulting extract, often dilute, is carefully concentrated using techniques like fractional distillation under reduced pressure to avoid thermal degradation of the analytes.

-

Gas Chromatography (GC) Separation : The concentrated extract is injected into a gas chromatograph. The principle of GC is to separate compounds based on their boiling points and interactions with the stationary phase within the GC column. As the compounds elute at different times (retention times), they can be individually detected.

-

Detection and Olfactometry : Early GC systems were often coupled with a "sniff port," allowing a trained analyst to smell the effluent from the column at different retention times. This technique, known as Gas Chromatography-Olfactometry (GC-O), was crucial in pinpointing the specific chromatographic peaks associated with a particular aroma, such as the sweet caramel note of this compound.

This systematic approach allowed researchers to correlate a specific sensory attribute with a yet-to-be-identified compound, paving the way for its structural elucidation.

Structural Elucidation and Confirmation: The Advent of Mass Spectrometry

Once a compound of interest was isolated as a distinct peak in a chromatogram, the next critical step was to determine its chemical structure. The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) revolutionized this process and remains the gold standard for the identification of volatile compounds.[4][5][6][7][8]

A mass spectrometer bombards the molecules eluting from the GC column with electrons, causing them to fragment in a predictable manner. The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the masses of the parent ion and its various fragments.

Logical Workflow for Structural Elucidation of this compound

Caption: Workflow for the Identification of this compound using GC-MS.

By analyzing the mass spectrum of the unknown compound and comparing it to spectral libraries of known compounds, researchers could confidently propose the structure of this compound. The presence of a fragment corresponding to the furan ring and another indicating a pentanoyl side chain would be key indicators.

Synthetic Validation: The Final Proof of Structure

To unequivocally confirm the proposed structure of this compound, chemical synthesis was, and remains, the ultimate validation. By synthesizing the compound from known starting materials via a defined reaction pathway, and then comparing the spectroscopic and sensory properties of the synthetic product to the isolated natural compound, scientists could provide irrefutable proof of its identity.

A common and historically significant method for the synthesis of 2-acylfurans is the Friedel-Crafts acylation of furan.[2]

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation

-

Reactant Preparation : In a reaction vessel, furan is dissolved in a suitable inert solvent, such as dichloromethane, and cooled in an ice bath.

-

Catalyst Introduction : A Lewis acid catalyst, typically phosphoric acid or a milder catalyst to prevent polymerization of the furan ring, is added to the furan solution.

-

Acylating Agent Addition : Pentanoyl chloride or pentanoic anhydride is added dropwise to the stirred reaction mixture. The electrophilic acylium ion, generated in situ, attacks the electron-rich furan ring, primarily at the 2-position.

-

Reaction Quenching : After the reaction is complete, it is quenched by the slow addition of a weak base, such as a saturated sodium bicarbonate solution, to neutralize the acid catalyst.

-

Extraction and Purification : The organic layer is separated, washed with water, and dried over an anhydrous salt (e.g., magnesium sulfate). The solvent is then removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

-

Characterization : The synthetic product is then analyzed using GC-MS, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. The resulting data is compared to the data obtained from the compound isolated from the natural source. A perfect match in retention time, mass spectrum, and other spectroscopic data, as well as the characteristic aroma, confirms the structure.

Logical Pathway for Synthetic Validation

Caption: The process of synthetic validation for this compound.

Conclusion: From Obscurity to a Defined Flavor Entity

The story of this compound is a microcosm of the evolution of flavor chemistry. Its journey from an unidentified contributor to the complex aroma of foods to a fully characterized and synthesizable molecule highlights the critical role of advancing analytical and synthetic technologies. While no single "eureka" moment defines its discovery, the collective efforts of countless scientists in the meticulous dissection of natural flavors led to its identification and understanding. This in-depth technical guide serves to not only document the scientific underpinnings of this important flavor compound but also to illustrate the logical and rigorous process of scientific discovery in the realm of natural products. The continued study of such compounds is essential for the development of novel flavors, fragrances, and potentially, new therapeutic agents.

References

- 1. 2-Valerylfuran [myskinrecipes.com]

- 2. CN101357910A - Method for synthesizing 2-acetylfuran - Google Patents [patents.google.com]

- 3. lookchem.com [lookchem.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gcms.cz [gcms.cz]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [discover.restek.com]

Methodological & Application

Quantitative Analysis of 2-Pentanoylfuran using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pentanoylfuran is a significant volatile organic compound contributing to the flavor and aroma profiles of various thermally processed foods and is also evaluated for its applications as a flavoring agent.[1][2] Its accurate and sensitive quantification is crucial for quality control in the food and beverage industry and for safety assessments. This application note presents a robust and validated protocol for the determination of this compound using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). The methodology detailed herein offers high sensitivity and selectivity, making it suitable for complex matrices.

Introduction and Scientific Rationale

This compound, an aromatic ketone, is a furan derivative that plays a key role in the sensory characteristics of many products.[1] Unlike its related compound 2-pentylfuran, which is formed through lipid oxidation, this compound's presence is often associated with specific flavor formulations and thermal degradation pathways. Given the potential toxicological concerns associated with some furanic compounds, regulatory bodies and quality control laboratories require reliable analytical methods for their monitoring.

The selected methodology, HS-SPME-GC-MS, is predicated on its suitability for volatile and semi-volatile analytes in complex sample matrices.

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free extraction technique that is both sensitive and efficient. It works by exposing a fused-silica fiber coated with a stationary phase to the headspace (the gas phase above the sample) of a sealed vial. Volatile analytes, like this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. This process effectively isolates and concentrates the analyte of interest, minimizing matrix interference. The choice of fiber coating is critical and is based on the polarity and volatility of the target analyte. For general-purpose volatile analysis, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective.

-

Gas Chromatography (GC): Following extraction, the SPME fiber is introduced into the hot GC inlet, where the adsorbed analytes are thermally desorbed and transferred onto the GC column. Separation is achieved based on the compounds' boiling points and their interactions with the stationary phase of the capillary column. A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5MS), is commonly used for the analysis of furan derivatives.[3]

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. Electron Ionization (EI) is the most common ionization technique for this application, where high-energy electrons (typically 70 eV) bombard the molecules, causing them to fragment in a reproducible manner.[3] The resulting mass spectrum, a unique fragmentation "fingerprint," allows for unambiguous identification. For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) can be employed, where the mass spectrometer is set to detect only specific, characteristic ions of the target analyte.

Experimental Workflow and Protocols

Materials and Reagents

-

Analytical Standard: this compound (≥98% purity)

-

Internal Standard (IS): Deuterated this compound (if available) or a suitable analogue like 2-Heptanone or 2-Acetylfuran-d3. The IS should not co-elute with the analyte or other matrix components.

-

Solvents: Methanol, Dichloromethane (HPLC or GC grade)

-

Reagents: Sodium chloride (NaCl, analytical grade), Purified water (Type I)

-

SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or similar.

-

Vials: 20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa.

Instrumentation and Analytical Conditions

A standard gas chromatograph coupled to a mass spectrometer with an EI source is required.[3] The system should be equipped with an autosampler capable of performing automated HS-SPME.

| Parameter | Setting | Rationale |

| HS-SPME | ||

| Fiber Type | DVB/CAR/PDMS, 50/30 µm | Provides broad-range extraction for volatile and semi-volatile compounds. |

| Equilibration Temp. | 60°C | Facilitates the partitioning of this compound into the headspace without causing thermal degradation. |

| Equilibration Time | 20 minutes (with agitation) | Ensures that equilibrium is reached between the sample matrix and the headspace. |

| Extraction Time | 30 minutes | Allows sufficient time for the analyte to adsorb onto the SPME fiber for optimal sensitivity. |

| Desorption Temp. | 250°C | Ensures complete and rapid thermal desorption of the analyte from the fiber into the GC inlet. |

| Desorption Time | 2 minutes | |

| Gas Chromatograph (GC) | ||

| Injector | Split/Splitless, operated in Splitless mode | Maximizes the transfer of the analyte onto the column for trace-level analysis. |

| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |

| Flow Rate | 1.2 mL/min (Constant Flow) | An optimal flow rate for balancing separation efficiency and analysis time.[3] |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film) or equivalent | A non-polar column providing good separation for furan derivatives.[3] |

| Oven Program | Initial: 40°C, hold for 3 minRamp: 10°C/min to 250°CHold: 5 min | A standard temperature program that effectively separates volatile compounds based on their boiling points.[3] |

| Mass Spectrometer (MS) | ||

| Ionization Mode | Electron Ionization (EI) | 70 eV, the standard energy for generating reproducible fragmentation patterns and library matching. |

| Ion Source Temp. | 230°C | Prevents condensation of analytes within the ion source. |

| Quadrupole Temp. | 150°C | Maintains stable performance of the mass analyzer. |

| Acquisition Mode | Full Scan (m/z 40-300) and/or SIM | Full scan is used for initial identification and method development. SIM mode is used for enhanced sensitivity in quantitative analysis. |

Analytical Workflow Diagram

Caption: Workflow for this compound analysis.

Step-by-Step Protocols

Protocol 1: Preparation of Standards

-

Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.

-

Internal Standard Stock (1000 µg/mL): Prepare in the same manner as the analytical standard.

-

Working Standards: Create a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50, 100 ng/mL) by serial dilution of the stock standard in purified water within 20 mL headspace vials.

-

Spiking: Spike each calibration standard and blank with a consistent concentration of the internal standard (e.g., 20 ng/mL).

Protocol 2: Sample Preparation

The goal is to ensure the sample is properly homogenized to allow for efficient and reproducible release of the analyte into the headspace.

-

Solid Samples (e.g., Cereals, Baked Goods):

-

Homogenize the sample to a fine, consistent powder.

-

Weigh 1.0 g of the homogenized sample into a 20 mL headspace vial.

-

Spike with the internal standard solution.

-